9-Phenyl-9H-purine-6-carbonitrile
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Overview
Description
9-Phenyl-9H-purine-6-carbonitrile is a heterocyclic compound belonging to the purine family. Purines are a class of organic compounds that play a crucial role in various biological processes, including the formation of nucleotides and nucleic acids. The compound is characterized by a purine ring system substituted with a phenyl group at the 9th position and a cyano group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-purine-6-carbonitrile typically involves the reaction of 5-amino-1-phenyl-1H-imidazole-4-carbonitrile with triethyl orthoformate and acetic anhydride, followed by reaction with ammonia . This method yields high amounts of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of efficient catalysts such as aluminum chloride in anhydrous media has been shown to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 9-Phenyl-9H-purine-6-carbonitrile undergoes various chemical reactions, primarily involving nucleophilic addition across the C-N triple bond of the cyano group. Substitution of the cyano group is generally not observed .
Common Reagents and Conditions:
Hydroxylamine: Forms amidoxime derivatives.
Hydrazine: Produces amidorazone derivatives.
Amines: Leads to the formation of amidines.
Grignard Reagents: Results in ketone derivatives.
Sulfuric Acid: Converts to amide derivatives.
Major Products:
- Amidoxime
- Amidorazone
- Amidines
- Ketones
- Amides
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Investigated for its role in nucleic acid analogs.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Phenyl-9H-purine-6-carbonitrile involves its interaction with nucleophilic reagents, leading to the formation of various derivatives. The compound’s effects are primarily exerted through the addition of nucleophiles across the C-N triple bond of the cyano group . This interaction can influence various molecular targets and pathways, including enzyme inhibition and modulation of nucleic acid synthesis .
Comparison with Similar Compounds
9-Phenyl-9H-purin-6-amine: Similar structure but with an amine group instead of a cyano group.
1-Benzoyl-1,6-dihydro-9-phenyl-9H-purine-6-carbonitrile: A derivative with a benzoyl group.
Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives: Structurally related compounds with similar biological activities.
Uniqueness: 9-Phenyl-9H-purine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo nucleophilic addition without cyano group substitution sets it apart from other purine derivatives .
Properties
CAS No. |
62196-39-8 |
---|---|
Molecular Formula |
C12H7N5 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
9-phenylpurine-6-carbonitrile |
InChI |
InChI=1S/C12H7N5/c13-6-10-11-12(15-7-14-10)17(8-16-11)9-4-2-1-3-5-9/h1-5,7-8H |
InChI Key |
UYNRDVMJCOMHJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(N=CN=C32)C#N |
Origin of Product |
United States |
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